molecular formula C20H26N2O3S B2480663 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2305565-52-8

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2480663
CAS No.: 2305565-52-8
M. Wt: 374.5
InChI Key: HVTLYXDSUBNTAT-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethyl-2-methoxybenzenesulfonyl chloride and 4-methylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit a particular enzyme, leading to a decrease in the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)piperazine: A simpler analog with similar pharmacological properties.

    1-(2-Methoxyphenyl)piperazine: Another analog with a methoxy group, used in medicinal chemistry.

    1-(4-Ethylphenyl)piperazine: A related compound with an ethyl group, studied for its biological activities.

Uniqueness

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the presence of both the ethyl and methoxy groups on the benzenesulfonyl moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-17-7-10-19(25-3)20(15-17)26(23,24)22-13-11-21(12-14-22)18-8-5-16(2)6-9-18/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTLYXDSUBNTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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